N-butyl-5-chloro-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-butyl-5-chloro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3S/c1-3-4-7-13-17(14,15)11-8-9(12)5-6-10(11)16-2/h5-6,8,13H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMFAYYSDBJCRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-5-chloro-2-methoxybenzenesulfonamide typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with n-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-butyl-5-chloro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate), solvents (dimethylformamide, dichloromethane).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction Reactions: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products Formed:
- Substituted benzenesulfonamides
- Aldehydes or carboxylic acids (from oxidation)
- Amines (from reduction)
Scientific Research Applications
Chemistry
N-butyl-5-chloro-2-methoxybenzenesulfonamide serves as a building block in organic synthesis. It can be utilized in the development of more complex molecules and as a reagent in various organic transformations. Its structural features allow for versatile modifications, making it valuable in synthetic chemistry.
Biology
In biological research, this compound is being investigated for its potential as an enzyme inhibitor or modulator. Studies focus on its interactions with specific enzymes, which could lead to insights into enzyme kinetics and protein-ligand interactions. For instance, the sulfonamide group may form hydrogen bonds with amino acids in enzyme active sites, influencing their activity .
Medicine
This compound has shown promise in medicinal chemistry, particularly for its antimicrobial and anticancer activities . Preliminary studies indicate that it may inhibit specific enzymes involved in inflammatory processes and cancer pathways. Its potential therapeutic applications are under exploration, with ongoing research aimed at understanding its efficacy against various diseases .
Case Study: Anticancer Activity
Recent investigations have demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including leukemia and breast cancer. The mechanism may involve apoptosis induction through mitochondrial pathways .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties, contributing to advancements in material science .
Mechanism of Action
The mechanism of action of N-butyl-5-chloro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy and butyl groups can contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and biological activities of N-butyl-5-chloro-2-methoxybenzenesulfonamide and related compounds:
Biological Activity
N-butyl-5-chloro-2-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Sulfonamide group : This functional group is known for its ability to mimic para-aminobenzoic acid, leading to inhibition of dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria.
- Methoxy and chloro substituents : The presence of these groups can influence the compound's solubility and biological interaction.
The biological activity of this compound primarily stems from its ability to inhibit key enzymatic pathways in microorganisms:
- Inhibition of Dihydropteroate Synthase : By mimicking para-aminobenzoic acid, the compound disrupts folic acid synthesis, which is vital for bacterial growth and replication.
- Potential Anticancer Mechanisms : Research indicates that sulfonamides may interfere with various cancer cell signaling pathways, although specific mechanisms related to this compound require further elucidation.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of this compound against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 6.72 mg/mL |
| Staphylococcus aureus | 6.63 mg/mL |
| Bacillus subtilis | MIC values varied; specific data not provided |
The compound demonstrated significant antimicrobial activity, particularly against E. coli and S. aureus, indicating its potential as an antibacterial agent .
Anticancer Activity
In vitro studies have shown that this compound exhibits anticancer properties against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 (lung cancer) | 50 - 100 | Induction of apoptosis via caspase activation |
| HL-60 (leukemia) | 100 | Cell cycle arrest and apoptosis induction |
The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation .
Case Studies
- Antimicrobial Efficacy : A study assessed the effectiveness of various sulfonamides, including this compound, against resistant strains of bacteria. The findings revealed that this compound maintained activity against strains resistant to conventional antibiotics, suggesting its potential as a therapeutic alternative .
- Cancer Cell Studies : In a series of experiments involving human cancer cell lines, this compound was shown to significantly inhibit cell proliferation and induce apoptosis, highlighting its promise in cancer therapy development .
Q & A
Q. What are the common synthetic routes for N-butyl-5-chloro-2-methoxybenzenesulfonamide, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, benzenesulfonamide derivatives can be synthesized via amide coupling using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C, followed by purification via column chromatography . Substitution reactions in polar solvents (e.g., dimethylformamide) with nucleophiles like amines are also common, yielding derivatives with varying substituents . Optimization includes controlling temperature, solvent polarity, and stoichiometry to minimize side reactions.
Q. How is the compound characterized using spectroscopic methods such as NMR and mass spectrometry?
- Methodological Answer : Structural confirmation relies on ¹H NMR and ¹³C NMR to identify chemical environments. For instance, the 5-chloro-2-methoxybenzamide moiety shows characteristic aromatic proton signals at δ 6.8–7.5 ppm and methoxy groups at δ ~3.8 ppm . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 368.84 for C₁₆H₁₇ClN₂O₄S) . Purity is assessed via thin-layer chromatography (TLC) and melting point analysis .
Q. What crystallographic techniques determine the molecular structure, and what software is typically used?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed, with data collected on Bruker APEXII CCD diffractometers (Mo-Kα radiation, λ = 0.71073 Å). Structural refinement uses SHELXL for small-molecule crystallography, and WinGX/ORTEP for visualization . Key metrics include R-factors (e.g., R₁ = 0.035) and mean bond-length deviations (e.g., 0.003 Å for C–C bonds) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect the biological activity of sulfonamide derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives with substituents like bromine (vs. chlorine) or thiophene moieties. For example, replacing the chloro group with bromine (as in 5-bromo analogues) enhances antimicrobial activity due to increased electrophilicity . Pharmacophore modeling identifies critical groups (e.g., sulfonamide for hydrogen bonding) using software like Schrödinger Suite. Biological assays (e.g., MIC tests for antimicrobial activity) quantify potency variations .
Q. What experimental strategies address discrepancies in biological activity data across studies?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., bacterial strains, solvent DMSO concentration). Standardization includes:
- Using identical cell lines (e.g., HEK293 for NLRP3 inflammasome inhibition assays) .
- Validating purity via HPLC (>95%) and controlling solvent concentrations (<1% DMSO) .
- Replicating dose-response curves (IC₅₀ values) under consistent oxygen levels and temperature .
Q. How is the sulfonamide group utilized in pharmacophore modeling for enzyme inhibitors (e.g., NLRP3 inflammasome)?
- Methodological Answer : The sulfonamide moiety acts as a hydrogen-bond acceptor, targeting catalytic residues (e.g., Lys/Arg in NLRP3). Docking studies (AutoDock Vina) optimize interactions by modifying substituents (e.g., methoxy groups for hydrophobic pockets) . In vitro validation involves measuring IC₅₀ values and comparing inhibition kinetics with reference inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
